B1575082 lymphocyte antigen 6 complex locus K (114-133)

lymphocyte antigen 6 complex locus K (114-133)

Cat. No.: B1575082
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

lymphocyte antigen 6 complex locus K

Scientific Research Applications

Role in Cancer

LY6K, a member of the lymphocyte antigen-6/urokinase-type plasminogen activator receptor superfamily, is emerging as a significant biomarker in various cancers. It has been shown to be highly expressed in a range of tumor cells, driving tumorigenesis and progression. This expression is often negatively correlated with patient prognosis. Research has indicated that LY6K can stimulate the body's immune response, suggesting its potential as a target for tumor immunotherapy. Studies have also explored the use of LY6K-related vaccines in clinical trials, indicating its potential in cancer treatment (Guo et al., 2021).

Interaction with miRNAs in Lung Cancer

LY6K's interaction with microRNAs, specifically miRNA-500a-3p, has been studied in the context of non-small cell lung cancer (NSCLC). miRNA-500a-3p, by targeting LY6K, suppresses cell proliferation, invasion, and metastasis formation in NSCLC. This suggests that miRNA-500a-3p acts as a tumor suppressor partially via the down-regulation of LY6K expression, making it a potential therapeutic target for NSCLC intervention (Liao et al., 2018).

LY6K in Glioblastoma

Elevated expression of LY6K is correlated with poor prognosis in glioblastoma. It promotes tumorigenicity in glioblastoma cells both in vitro and in vivo by enhancing ERK1/2 signaling. This enhancement is mediated through LY6K's interaction with caveolin-1. Additionally, LY6K's association with the cell membrane is crucial for its tumorigenic functions (Sastry et al., 2020).

LY6K as a Serologic Biomarker

LY6K has been identified as a serologic biomarker for lung and esophageal carcinomas. It is specifically expressed in testis and transactivated in a majority of non-small cell lung carcinomas and esophageal squamous cell carcinomas. LY6K overexpression is associated with poor prognosis in patients with these cancers. Furthermore, the detection of serum LY6K can aid in the diagnosis of these cancers, suggesting its utility as a diagnostic biomarker (Ishikawa et al., 2007).

Properties

sequence

KCCKIRYCNLEGPPINSSVF

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

lymphocyte antigen 6 complex locus K (114-133)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.